physicochemical properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
physicochemical properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. While experimental data for this specific compound is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, offers a detailed framework for its characterization. By combining foundational chemical principles with established experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals. It outlines the methodologies required to determine key parameters such as solubility, pKa, lipophilicity, melting point, and stability, thereby enabling a thorough evaluation of this compound for potential pharmaceutical applications.
Introduction
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a unique molecule that incorporates a salicylic acid scaffold with a morpholine sulfonyl substituent. This combination of functional groups suggests a range of physicochemical properties that are critical to understand in the context of drug discovery and development. The salicylic acid moiety is a well-known pharmacophore, while the morpholine group can influence solubility and pharmacokinetic properties. The sulfonyl group, a strong electron-withdrawing group, will significantly impact the acidity of the phenolic hydroxyl and carboxylic acid groups. A comprehensive understanding of these properties is paramount for formulation development, predicting in vivo behavior, and ensuring the overall quality and efficacy of any potential therapeutic agent.
Molecular Structure and Basic Properties
The foundational attributes of a molecule are dictated by its structure. Herein, we detail the known basic properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.
Chemical Structure
Caption: 2D structure of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.
Key Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₆S | |
| Molecular Weight | 287.29 g/mol | |
| CAS Number | 91134-85-9 | |
| Calculated logP | 1.69 |
Predicted Physicochemical Characteristics
Due to the limited availability of experimental data, we can predict certain physicochemical properties based on the molecule's structural features.
Caption: Influence of functional groups on physicochemical properties.
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Acidity (pKa): The molecule possesses two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. The carboxylic acid proton is expected to be the more acidic of the two. The presence of the electron-withdrawing sulfonyl group at the para position to the hydroxyl group will significantly increase the acidity of the phenolic proton compared to unsubstituted phenol.
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Aqueous Solubility: The presence of multiple polar functional groups capable of hydrogen bonding (carboxylic acid, hydroxyl, sulfonamide, and the oxygen in the morpholine ring) suggests that the compound will have some degree of aqueous solubility. However, the aromatic ring contributes to its lipophilicity, which may limit its solubility.
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Lipophilicity (logP/logD): The calculated logP of 1.69 suggests a relatively balanced hydrophilic-lipophilic character. The actual logD will be pH-dependent due to the ionizable carboxylic acid and phenolic hydroxyl groups.
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Melting Point: As a crystalline solid, the melting point is expected to be relatively high, influenced by the potential for strong intermolecular hydrogen bonding and dipole-dipole interactions.
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Stability: The sulfonamide and benzoic acid moieties are generally stable. However, stability studies are necessary to evaluate its degradation profile under various conditions (e.g., pH, light, temperature).
Experimental Protocols for Physicochemical Characterization
To provide a comprehensive profile of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, the following experimental protocols are recommended.
Determination of Melting Point
The melting point provides an indication of purity and the strength of the crystal lattice.
Methodology: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to melting.
Caption: Workflow for Melting Point Determination by DSC.
Determination of Acid Dissociation Constant (pKa)
The pKa values are critical for predicting the ionization state of the molecule at different physiological pHs, which influences its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
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Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture).
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Determination of Aqueous Solubility
Solubility is a key factor in drug bioavailability and formulation.
Methodology: Shake-Flask Method
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Equilibration: Add an excess amount of the solid compound to a known volume of purified water in a sealed container.
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Agitation: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the solid phase from the solution by centrifugation and/or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Determination of Lipophilicity (logP/logD)
Lipophilicity is a critical determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Methodology: Shake-Flask Method
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Phase Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution at a relevant pH (e.g., 7.4).
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Partitioning: Dissolve a known amount of the compound in one of the phases and then mix with the other phase. Agitate the mixture until equilibrium is reached.
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Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
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Quantification: Determine the concentration of the compound in each phase by HPLC.
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Calculation: Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is the logP or logD.
Hygroscopicity Assessment
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere, which can affect its physical and chemical stability.
Methodology: Gravimetric Vapor Sorption (GVS)
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Sample Preparation: Place a known mass of the compound in the GVS instrument.
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Humidity Program: Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature, allowing the sample to equilibrate at each step.
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Data Collection: Monitor the change in mass of the sample as a function of RH.
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Analysis: Plot the percentage change in mass versus RH to generate a sorption isotherm, which indicates the hygroscopic nature of the material.
Crystal Structure Determination
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
Methodology: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of suitable size and quality from an appropriate solvent or solvent system.
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Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
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Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
Spectroscopic Characterization
While quantitative physicochemical data is crucial, spectroscopic analysis provides invaluable information about the molecular structure and functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the connectivity of atoms and the chemical environment of each nucleus.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups, such as the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural elucidation.
